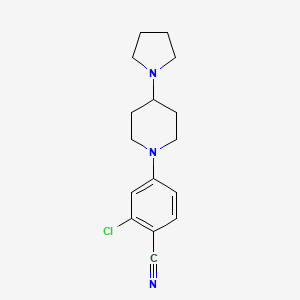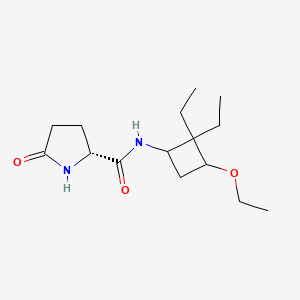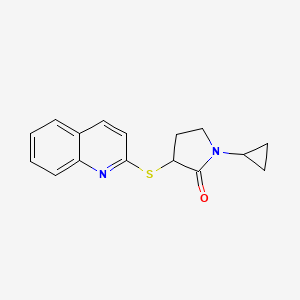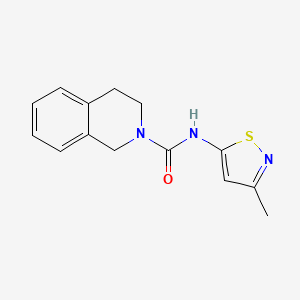![molecular formula C10H13NO4S B7584612 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol, also known as NMS-P118, is a chemical compound that has been studied for its potential use in cancer treatment. This compound belongs to the family of thioethers and is synthesized through a multistep process. Additionally, we will list future directions for further research on this compound.
作用机制
The mechanism of action of 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol is not fully understood. However, it has been suggested that it may inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox status. Inhibition of this enzyme can lead to oxidative stress in cancer cells, which can result in cell death.
Biochemical and Physiological Effects
3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which can lead to cell death. Additionally, 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol has been shown to inhibit the activity of thioredoxin reductase, which can lead to a decrease in cellular redox status.
实验室实验的优点和局限性
One advantage of using 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol in lab experiments is that it has been shown to be effective in inhibiting the growth of various cancer cell lines. Additionally, it has been shown to induce apoptosis in cancer cells, which is a desirable effect for cancer treatment. However, one limitation of using 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in cancer treatment.
未来方向
There are several future directions for further research on 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol. One direction is to further investigate its mechanism of action, which can help to optimize its use in cancer treatment. Additionally, further research can be done to determine the optimal dosage and administration of 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol for cancer treatment. Another direction is to investigate the potential use of 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further research can be done to investigate the potential use of 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol in the treatment of other diseases, such as autoimmune diseases or inflammatory diseases.
Conclusion
In conclusion, 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol is a chemical compound that has been studied for its potential use in cancer treatment. It is synthesized through a multistep process and has been shown to inhibit the growth of various cancer cell lines. Additionally, 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol has been shown to induce apoptosis in cancer cells and has several biochemical and physiological effects. While there are advantages to using 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol in lab experiments, there are also limitations, including the fact that its mechanism of action is not fully understood. However, there are several future directions for further research on this compound, which can help to optimize its use in cancer treatment and potentially other diseases.
合成方法
The synthesis of 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol involves a multistep process that starts with the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea. This compound is then reacted with 1,3-dibromo-2-propanol to form the intermediate 3-[(4-nitrophenyl)methylsulfanyl]propane-1,2-diol. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.
科学研究应用
3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
属性
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c12-5-10(13)7-16-6-8-1-3-9(4-2-8)11(14)15/h1-4,10,12-13H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEPXDAZPNBFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(CO)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)










![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
